molecular formula C4H12ClNO B1318307 2-Methoxy-1-propanamine hydrochloride CAS No. 70807-90-8

2-Methoxy-1-propanamine hydrochloride

Cat. No.: B1318307
CAS No.: 70807-90-8
M. Wt: 125.6 g/mol
InChI Key: HDXPVDSGCDOOFU-UHFFFAOYSA-N
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Description

2-Methoxy-1-propanamine hydrochloride is an organic compound with the molecular formula C4H12ClNO. It is a derivative of propanamine, where a methoxy group is attached to the first carbon atom. This compound is commonly used in various chemical and pharmaceutical applications due to its unique properties.

Biochemical Analysis

Cellular Effects

2-Methoxy-1-propanamine hydrochloride has various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain G-protein coupled receptors, which are involved in transmitting signals from the outside of the cell to the inside. This modulation can lead to changes in gene expression and alterations in cellular metabolism. Furthermore, this compound can affect the production of reactive oxygen species (ROS) within cells, which can have both beneficial and detrimental effects depending on the context .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of monoamine oxidase (MAO), an enzyme that breaks down monoamines. This inhibition can result in increased levels of monoamines, which are important neurotransmitters in the brain. Additionally, this compound can activate certain signaling pathways by binding to receptors on the cell surface, leading to downstream effects on gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal effects on animal behavior and physiology. At higher doses, it can cause significant changes, including alterations in neurotransmitter levels and behavioral responses. Toxic or adverse effects have been observed at very high doses, including neurotoxicity and liver damage. These findings highlight the importance of careful dosage control when using this compound in research .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by amine transporters, which facilitate the uptake of amines into cells. Once inside the cell, this compound can bind to various proteins, affecting its localization and accumulation. These interactions are crucial for understanding the compound’s cellular effects and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-1-propanamine hydrochloride typically involves the reaction of methoxyacetone with ammonia in the presence of a catalyst such as Raney nickel. The reaction is carried out in an autoclave under high pressure and temperature conditions. The reaction mixture is then filtered, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous distillation units to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-1-propanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce simpler amines .

Scientific Research Applications

2-Methoxy-1-propanamine hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Methoxypropan-1-amine hydrochloride
  • 2-Methoxy-2-methyl-1-propanamine hydrochloride
  • 1-Methoxy-2-propanamine

Comparison: 2-Methoxy-1-propanamine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction with biological systems, making it valuable for specific applications .

Properties

IUPAC Name

2-methoxypropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-4(3-5)6-2;/h4H,3,5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXPVDSGCDOOFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589360
Record name 2-Methoxypropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70807-90-8
Record name 2-Methoxypropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxypropan-1-amine hydrochloride
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